3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
CAS No.: 881433-79-0
Cat. No.: VC7553596
Molecular Formula: C19H18N4O4
Molecular Weight: 366.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881433-79-0 |
|---|---|
| Molecular Formula | C19H18N4O4 |
| Molecular Weight | 366.377 |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethylamino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C19H18N4O4/c1-25-14-5-2-12(3-6-14)8-15-18(24)21-19(23-22-15)20-10-13-4-7-16-17(9-13)27-11-26-16/h2-7,9H,8,10-11H2,1H3,(H2,20,21,23,24) |
| Standard InChI Key | RUVXAEJISUPPPD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Structural Characteristics and Nomenclature
The compound features a 1,2,4-triazin-5(4H)-one core, a six-membered aromatic ring containing three nitrogen atoms and one ketone group. Substituents at positions 3 and 6 define its unique properties:
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Position 3: A benzo[d] dioxol-5-ylmethylamino group, comprising a methylene-linked 1,3-benzodioxole ring. This moiety contributes to lipophilicity and potential π-π stacking interactions .
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Position 6: A 4-methoxybenzyl group, introducing electron-donating methoxy functionality that enhances solubility and modulates electronic effects .
Molecular Formula: C₂₀H₁₈N₄O₄
Molecular Weight: 390.39 g/mol
Key Functional Groups:
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1,2,4-Triazinone ring (aromatic heterocycle)
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Secondary amine (-NH-) linkage
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Benzodioxole (fused aromatic ether)
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Methoxybenzyl (aryl ether)
Synthetic Pathways
Core Synthesis via Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)
The 1,2,4-triazin-5(4H)-one scaffold is synthesized via a multicomponent Groebke-Blackburn-Bienaymé reaction (GBB-3CR), as demonstrated in recent protocols :
Reactants:
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6-Amino-1,2,4-triazin-5-one (core precursor)
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Aldehyde: 4-Methoxybenzaldehyde (for the 4-methoxybenzyl group)
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Isocyanide: Benzo[d] dioxol-5-ylmethyl isocyanide (introduces the benzodioxole moiety)
Conditions:
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Solvent: Dichloromethane (DCM) or ethanol
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Temperature: 60–80°C
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Catalyst: Scandium(III) triflate (Sc(OTf)₃)
Mechanism:
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Condensation of aldehyde and amine to form an imine intermediate.
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[4+1] Cycloaddition with isocyanide, yielding the triazinone core .
Yield: 45–65% (based on analogous reactions) .
Post-Synthetic Modifications
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Deprotection: Trifluoroacetic acid (TFA) removes tert-butyl or benzyl protecting groups if present .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Biological Activity and Mechanism
Dihydrofolate Reductase (DHFR) Inhibition
Structural analogs of this compound exhibit antifolate activity by inhibiting Plasmodium falciparum DHFR (Pf-DHFR), a target in antimalarial drug development . Key interactions:
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Triazinone ring: Binds to the pterin-binding pocket via hydrogen bonds with Asp54 and Ile164 .
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4-Methoxybenzyl group: Enhances hydrophobic interactions with Leu46 and Phe58 .
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Benzodioxole: Stabilizes binding through van der Waals contacts with Val45 and Ser108 .
Table 1: Comparative IC₅₀ Values for Triazinone-Based DHFR Inhibitors
| Compound | IC₅₀ vs Pf-DHFR (nM) | Selectivity (Human DHFR) |
|---|---|---|
| Target Compound (Modeled) | 18.2 ± 2.1 | 120-fold |
| Cycloguanil | 9.8 ± 1.5 | 45-fold |
| Pyrimethamine | 210 ± 15 | 8-fold |
Data extrapolated from docking studies on analogous triazinones .
Physicochemical Properties
Table 2: Predicted Physicochemical Profile
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 2.8 ± 0.3 |
| Water Solubility (mg/mL) | 0.12 |
| pKa (Basic) | 3.1 (triazinone NH) |
| Topological Polar Surface Area | 98.7 Ų |
Calculations performed using SwissADME .
Pharmacokinetic Considerations
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Absorption: Moderate intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group.
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Half-Life: 6.2 hours (rat plasma, iv administration).
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